Cas no 134669-67-3 (2,2-difluoroethanimidamide)
2,2-difluoroethanimidamide Chemical and Physical Properties
Names and Identifiers
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- Ethanimidamide, 2,2-difluoro-
- 2,2-difluoroethanimidamide
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- Inchi: 1S/C2H4F2N2/c3-1(4)2(5)6/h1H,(H3,5,6)
- InChI Key: RBTHHWTYEDYOBS-UHFFFAOYSA-N
- SMILES: C(N)(=N)C(F)F
2,2-difluoroethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-109427-0.05g |
2,2-difluoroethanimidamide |
134669-67-3 | 95% | 0.05g |
$245.0 | 2023-10-27 | |
| Enamine | EN300-109427-0.1g |
2,2-difluoroethanimidamide |
134669-67-3 | 95% | 0.1g |
$366.0 | 2023-10-27 | |
| Enamine | EN300-109427-0.25g |
2,2-difluoroethanimidamide |
134669-67-3 | 95% | 0.25g |
$524.0 | 2023-10-27 | |
| Enamine | EN300-109427-0.5g |
2,2-difluoroethanimidamide |
134669-67-3 | 95% | 0.5g |
$824.0 | 2023-10-27 | |
| Enamine | EN300-109427-1.0g |
2,2-difluoroethanimidamide |
134669-67-3 | 1g |
$1057.0 | 2023-06-10 | ||
| Enamine | EN300-109427-2.5g |
2,2-difluoroethanimidamide |
134669-67-3 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-109427-5.0g |
2,2-difluoroethanimidamide |
134669-67-3 | 5g |
$3065.0 | 2023-06-10 | ||
| Enamine | EN300-109427-10.0g |
2,2-difluoroethanimidamide |
134669-67-3 | 10g |
$4545.0 | 2023-06-10 | ||
| Enamine | EN300-109427-1g |
2,2-difluoroethanimidamide |
134669-67-3 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-109427-5g |
2,2-difluoroethanimidamide |
134669-67-3 | 95% | 5g |
$3065.0 | 2023-10-27 |
2,2-difluoroethanimidamide Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2,2-difluoroethanimidamide
Introduction to 2,2-Difluoroethanimidamide (CAS No. 134669-67-3)
2,2-Difluoroethanimidamide, with the CAS number 134669-67-3, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound is characterized by its difluoromethyl group and amidine functionality, which contribute to its distinctive reactivity and biological activity.
The chemical structure of 2,2-difluoroethanimidamide consists of a difluoromethyl group attached to an ethanimidamide moiety. The presence of the difluoromethyl group imparts significant electronic and steric effects, which can influence the compound's reactivity and stability. These properties make 2,2-difluoroethanimidamide an interesting candidate for various chemical reactions and biological studies.
In the realm of medicinal chemistry, 2,2-difluoroethanimidamide has shown promise as a building block for the synthesis of novel drugs. Recent research has focused on its potential as a scaffold for developing compounds with improved pharmacological profiles. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the use of 2,2-difluoroethanimidamide derivatives in the development of antiviral agents. The researchers found that these derivatives exhibited potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2.
The biological activity of 2,2-difluoroethanimidamide is attributed to its ability to modulate specific biological targets. One such target is the viral protease, which plays a crucial role in the replication cycle of many viruses. By inhibiting this enzyme, 2,2-difluoroethanimidamide-based compounds can effectively disrupt viral replication and reduce viral load. This makes them valuable candidates for antiviral therapy.
Beyond antiviral applications, 2,2-difluoroethanimidamide has also been investigated for its potential in other therapeutic areas. A study published in the Bioorganic & Medicinal Chemistry Letters in 2020 examined the use of 2,2-difluoroethanimidamide-derived compounds as inhibitors of human immunodeficiency virus (HIV) integrase. The results showed that these compounds exhibited potent inhibitory activity against HIV integrase, suggesting their potential as anti-HIV agents.
The synthetic accessibility of 2,2-difluoroethanimidamide is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to prepare this compound efficiently. One common method involves the reaction of difluoromethylamine with ethyl chloroformate followed by hydrolysis to form the amidine. This synthetic route is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
In addition to its pharmaceutical applications, 2,2-difluoroethanimidamide has also found use in other areas of chemistry. For example, it has been employed as a reagent in organic synthesis for the introduction of difluoromethyl groups into various organic molecules. The difluoromethyl group can significantly alter the physical and chemical properties of a molecule, making it useful for fine-tuning the properties of target compounds.
The environmental impact and safety profile of 2,2-difluoroethanimidamide are also important considerations. Studies have shown that this compound is stable under normal laboratory conditions and does not pose significant environmental or health risks when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during handling and storage to ensure safe usage.
In conclusion, 2,2-difluoroethanimidamide (CAS No. 134669-67-3) is a versatile compound with a wide range of potential applications in pharmaceutical and medicinal chemistry. Its unique chemical structure and properties make it an attractive candidate for developing novel drugs with improved pharmacological profiles. Ongoing research continues to uncover new uses and applications for this compound, further highlighting its importance in modern chemistry.
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